3-fluoro-N-hydroxy-4-(methylcarbamoyl)benzenecarboximidoyl chloride
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Overview
Description
3-fluoro-N-hydroxy-4-(methylcarbamoyl)benzenecarboximidoyl chloride is a chemical compound with the molecular formula C9H8ClFN2O2. It is known for its unique structure, which includes a fluorine atom, a hydroxy group, and a methylcarbamoyl group attached to a benzenecarboximidoyl chloride backbone. This compound is primarily used in research and industrial applications due to its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-hydroxy-4-(methylcarbamoyl)benzenecarboximidoyl chloride typically involves multiple stepsThe final step involves the formation of the benzenecarboximidoyl chloride moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is often produced in specialized facilities equipped to handle the specific requirements of each reaction step .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-hydroxy-4-(methylcarbamoyl)benzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the benzenecarboximidoyl chloride with an arylboronic acid .
Scientific Research Applications
3-fluoro-N-hydroxy-4-(methylcarbamoyl)benzenecarboximidoyl chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-N-hydroxy-4-(methylcarbamoyl)benzenecarboximidoyl chloride involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific application and reaction conditions. For example, in a coupling reaction, the compound acts as an electrophile, reacting with nucleophilic partners to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-hydroxy-4-methoxybenzenecarboximidoyl chloride: Similar structure but with a methoxy group instead of a methylcarbamoyl group.
3-bromo-4-fluoro-N-hydroxybenzenecarboximidoyl chloride: Similar structure but with a bromine atom instead of a methylcarbamoyl group.
Uniqueness
3-fluoro-N-hydroxy-4-(methylcarbamoyl)benzenecarboximidoyl chloride is unique due to the presence of the methylcarbamoyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
3-fluoro-N-hydroxy-4-(methylcarbamoyl)benzenecarboximidoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN2O2/c1-12-9(14)6-3-2-5(4-7(6)11)8(10)13-15/h2-4,15H,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWQMAYHHVPQMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C(=NO)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=C(C=C(C=C1)C(=NO)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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